Cas no 209683-39-6 (1,4-Pentadien-3-one,1,5-bis[4-(hexyloxy)phenyl]-)

1,4-Pentadien-3-one,1,5-bis[4-(hexyloxy)phenyl]- is a conjugated diketone derivative featuring hexyloxy-substituted phenyl groups at the 1,5-positions. This compound exhibits strong electron-delocalization properties due to its extended π-conjugated system, making it suitable for applications in organic electronics, such as OLEDs or photovoltaic materials. The hexyloxy substituents enhance solubility in organic solvents, facilitating processing in thin-film deposition techniques. Its structural rigidity and planar conformation contribute to stable optical and electronic characteristics. Additionally, the compound’s tunable absorption and emission profiles make it a candidate for optoelectronic research. The presence of alkoxy groups also improves thermal stability, ensuring performance under operational conditions.
1,4-Pentadien-3-one,1,5-bis[4-(hexyloxy)phenyl]- structure
209683-39-6 structure
Product name:1,4-Pentadien-3-one,1,5-bis[4-(hexyloxy)phenyl]-
CAS No:209683-39-6
MF:C29H38O3
MW:434.61022
MDL:MFCD00043675
CID:253224
PubChem ID:5364062

1,4-Pentadien-3-one,1,5-bis[4-(hexyloxy)phenyl]- Chemical and Physical Properties

Names and Identifiers

    • 1,4-Pentadien-3-one,1,5-bis[4-(hexyloxy)phenyl]-
    • 1,5-BIS(P-HEXYLOXYPHENYL)-1,4-PENTADIEN-3-ONE
    • 1,5-Bis(4-hexyloxyphenyl)-1,4-pentadien-3-one
    • 1,5-bis-(4-hexyloxy-phenyl)-penta-1,4-dien-3-one
    • (1E,4E)-1,5-bis(4-(hexyloxy)phenyl)penta-1,4-dien-3-one
    • AKOS015839934
    • 1,5-Bis[p-hexyloxyphenyl]-1,4-pentadien-3-one
    • 1,5-bis-(p-Hexyloxyphenyl)-1,4-pentadien-3-one
    • 209683-39-6
    • (1E,4E)-1,5-Bis[4-(hexyloxy)phenyl]-1,4-pentadien-3-one #
    • (1E,4E)-1,5-bis(4-hexoxyphenyl)penta-1,4-dien-3-one
    • XKEDONQIWMPPPP-JYFOCSDGSA-N
    • MFCD00043675
    • MDL: MFCD00043675
    • Inchi: InChI=1S/C29H38O3/c1-3-5-7-9-23-31-28-19-13-25(14-20-28)11-17-27(30)18-12-26-15-21-29(22-16-26)32-24-10-8-6-4-2/h11-22H,3-10,23-24H2,1-2H3/b17-11+,18-12+
    • InChI Key: XKEDONQIWMPPPP-JYFOCSDGSA-N
    • SMILES: CCCCCCOC1C=CC(/C=C/C(/C=C/C2C=CC(OCCCCCC)=CC=2)=O)=CC=1

Computed Properties

  • Exact Mass: 434.28200
  • Monoisotopic Mass: 434.28209507g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 16
  • Complexity: 477
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 2
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.5Ų
  • XLogP3: 8.7

Experimental Properties

  • Density: 1.02
  • Boiling Point: 592.7°C at 760 mmHg
  • Flash Point: 305.2°C
  • Refractive Index: 1.557
  • PSA: 35.53000
  • LogP: 7.90050

1,4-Pentadien-3-one,1,5-bis[4-(hexyloxy)phenyl]- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB357756-10 g
1,5-Bis(4-hexyloxyphenyl)-1,4-pentadien-3-one; .
209683-39-6
10g
€141.50 2023-04-26
1PlusChem
1P00C1PA-10g
1,5-BIS(P-HEXYLOXYPHENYL)-1,4-PENTADIEN-3-ONE
209683-39-6
10g
$114.00 2023-12-19
abcr
AB357756-10g
1,5-Bis(4-hexyloxyphenyl)-1,4-pentadien-3-one; .
209683-39-6
10g
€141.50 2025-02-16
A2B Chem LLC
AF61278-10g
1,5-BIS(P-HEXYLOXYPHENYL)-1,4-PENTADIEN-3-ONE
209683-39-6
10g
$107.00 2024-04-20

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